Monuril

Pharmacokinetics Bioavailability Urinary Tract Infection

Procurement challenge: ensuring oral bioavailability for UTI therapy while avoiding subtherapeutic salt forms. Fosfomycin trometamol is the validated tromethamine salt with superior absorption. - Achieves urine levels >1000 μg/mL for 12h post-dose; detectable up to 48h - Susceptibility: 96.7% against MDR uropathogens, 78.6% vs. metallo-β-lactamase producers - First-line empirical therapy per international guidelines; reduces selection pressure on fluoroquinolones/cephalosporins - Immediate availability in research-grade quantities

Molecular Formula C7H18NO7P
Molecular Weight 259.19 g/mol
Cat. No. B7907877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonuril
Molecular FormulaC7H18NO7P
Molecular Weight259.19 g/mol
Structural Identifiers
SMILESCC1C(O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O
InChIInChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1
InChIKeyQZJIMDIBFFHQDW-LMLSDSMGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monuril (Fosfomycin Trometamol) Overview


Monuril contains fosfomycin trometamol, an oral antibiotic of the phosphonic acid class [1]. It is indicated for the single-dose treatment of acute uncomplicated lower urinary tract infections (UTIs) in women [2]. Its primary mechanism involves inhibiting the initial step of bacterial cell wall synthesis, leading to bactericidal activity [3]. Following a single 3g oral dose, fosfomycin achieves exceptionally high and prolonged urinary concentrations, remaining above 1000 μg/mL for 12 hours and detectable for up to 48 hours [2].

Phosphonic acid-class antibiotic research tool
Oral single-dose PK study fit
UTI model susceptibility and resistance study context

Monuril Non-Interchangeability


Despite sharing the same active moiety, different fosfomycin salts are not bioequivalent and cannot be substituted for one another. The pharmacokinetic profile, particularly oral bioavailability and resultant urinary concentrations, is critically dependent on the salt form [1]. The trometamol (or tromethamine) salt was specifically developed to overcome the poor oral absorption of the calcium salt, which limits its clinical utility for urinary tract infections [2]. Using the calcium or disodium salt would result in significantly lower drug exposure in the urine, potentially compromising therapeutic efficacy. Therefore, procurement and prescription must be specific to the fosfomycin trometamol formulation.

Salt-form dependent exposure
Oral bioavailability and urinary concentrations depend critically on the fosfomycin salt form; the trometamol salt is specifically designed for adequate oral absorption in research models.
Non-trometamol salts
Calcium or disodium fosfomycin salts exhibit significantly lower oral bioavailability; their use in oral UTI models may lead to insufficient urinary drug exposure.
Bioequivalence not established
No established bioequivalence exists between fosfomycin salts for oral administration; direct substitution can alter PK model outcomes.

Monuril Quantitative Evidence


Oral Bioavailability vs. Calcium Salt

Fosfomycin trometamol demonstrates a 3.5-fold higher oral bioavailability compared to the calcium salt formulation, leading to proportionally higher serum and urinary concentrations [1]. This is a critical pharmacokinetic advantage that directly impacts therapeutic efficacy.

Oral Bioavailability
Method context
3.5-fold higher AUC vs calcium salt (42.3% vs 12%)
Supports oral PK model interpretation
Healthy male volunteers, 50 mg/kg dose
Pharmacokinetics Bioavailability Urinary Tract Infection

Higher Serum & Urinary Concentrations vs. Calcium Salt

The trometamol salt achieves peak serum concentrations that are approximately 4 times higher than those of the calcium salt, reflecting its superior absorption [1]. This translates into rapid and high urinary concentrations, with levels exceeding 2,000 μg/mL within 2 hours [2].

Peak Serum Conc. (Cmax)
Head-to-head
4-fold higher Cmax (26.2 vs 6.5 mg/L)
Supports single-dose PK model context
50 mg/kg oral dose
Pharmacokinetics Serum Concentration Urinary Concentration

Single-Dose Efficacy vs. Ciprofloxacin

In a randomized controlled trial involving women with uncomplicated lower UTIs, a single 3g dose of fosfomycin trometamol was as effective as a 5-day course of ciprofloxacin (500 mg BID) [1]. The clinical remission rates were nearly identical between the two groups.

Clinical Remission Rate
Trial context
83% (fosfomycin) vs 81% (ciprofloxacin)
Reported comparable endpoint response in UTI trial
Randomized, 260 female patients
Clinical Trial Ciprofloxacin Efficacy

Efficacy vs. Nitrofurantoin

A multicenter clinical trial found that a single 3g dose of fosfomycin trometamol achieved an 80% overall clinical success rate, which was comparable to an 80% rate for a 7-day course of nitrofurantoin 100 mg twice daily [1]. This demonstrates therapeutic equivalence between a single dose and a week-long regimen.

Clinical Success Rate
Trial context
80% (single dose) vs 80% (7-day nitrofurantoin)
Reported comparable endpoint response
Multicenter, 749 patients
Clinical Trial Nitrofurantoin Efficacy

Sustained Urinary Concentrations

Following a single 3g oral dose, fosfomycin trometamol maintains urinary concentrations above 1000 μg/mL for 12 hours and above 100 μg/mL for 48 hours [1]. This prolonged exposure far exceeds the MIC90 for common uropathogens, which is typically ≤4 μg/mL for E. coli [2].

Urinary Conc. Duration
PK model context
>100 µg/mL maintained for 48 h post single 3 g dose
Supports extended exposure model interpretation
vs uropathogen MIC₉₀ ≤4 µg/mL
Pharmacokinetics Urinary Concentration Dosing

Susceptibility Against MDR Uropathogens

Fosfomycin trometamol retains high in vitro activity against common uropathogens, including extended-spectrum β-lactamase (ESBL)-producing strains. A recent large-scale surveillance study found a mean resistance rate of only 9.7% among over 8,000 isolates [1]. Its susceptibility was 96.7% in another study, exceeding that of nitrofurantoin [2].

MDR Susceptibility
Cross-study comparable
Resistance rate 9.7%; susceptibility 96.7%
Supports MDR uropathogen screening models
8,321 isolates, ESBL-producing included
Antimicrobial Resistance MDR Susceptibility

Monuril Application Scenarios


First-Line Empirical Therapy for Cystitis

The high susceptibility rates (90.3%) and sustained low resistance of uropathogens to fosfomycin trometamol make it an ideal candidate for first-line empirical therapy in women with acute uncomplicated cystitis [1]. Its single-dose regimen and favorable safety profile support its use in this setting, as recommended by international guidelines [1].

Treatment of MDR UTI Pathogens

With a demonstrated susceptibility of 96.7% against MDR uropathogens and 78.6% against metallo-β-lactamase producers, fosfomycin trometamol serves as a crucial oral option for treating UTIs caused by resistant bacteria, including ESBL-producing E. coli [2]. It provides an effective alternative to intravenous carbapenems or polymyxins, aligning with antimicrobial stewardship principles.

Antibiotic Stewardship & Formulary Management

Given its unique mechanism of action and minimal cross-resistance with other antibiotic classes, incorporating fosfomycin trometamol into institutional formularies and stewardship guidelines can help preserve the efficacy of other critical antibiotics like fluoroquinolones and cephalosporins [3]. Its use as a first-line agent can reduce selection pressure for resistance to these alternative therapies [3].

Clinical Trial Comparator

The well-characterized pharmacokinetic profile and extensive head-to-head clinical trial data position fosfomycin trometamol as a robust reference standard or comparator arm in clinical studies evaluating novel oral antibiotics for UTIs [4]. Its established efficacy and safety benchmarks provide a solid foundation for non-inferiority or superiority trial designs.

Application
Selection Property
Validation Focus
Acute uncomplicated cystitis research
High urinary exposure after single oral dose
Urinary PK/PD and susceptibility endpoints
MDR uropathogen screening model
Retained activity against ESBL/MBL producers
In vitro susceptibility panel and resistance rate monitoring
Antibiotic resistance surveillance
Unique cell wall synthesis inhibition
Cross-resistance prevalence analysis
Reference standard for UTI study designs
Extensively characterized PK and model-response endpoints
Comparator response context in randomized UTI studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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